N-{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-3-(1H-imidazol-1-yl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-3-(1H-imidazol-1-yl)propan-1-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a selective antagonist of the histamine H3 receptor, which plays a crucial role in regulating neurotransmitter release in the central nervous system.
Wirkmechanismus
N-{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-3-(1H-imidazol-1-yl)propan-1-amine is a selective antagonist of the histamine H3 receptor, which is primarily located in the central nervous system. The histamine H3 receptor plays a crucial role in regulating neurotransmitter release, including the release of dopamine, serotonin, and norepinephrine. By blocking the histamine H3 receptor, N-{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-3-(1H-imidazol-1-yl)propan-1-amine can increase the release of these neurotransmitters, which can have various physiological effects.
Biochemical and Physiological Effects:
N-{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-3-(1H-imidazol-1-yl)propan-1-amine has been shown to have various biochemical and physiological effects. It has been shown to increase the release of dopamine, serotonin, and norepinephrine, which can have anti-inflammatory, analgesic, and anti-convulsant properties. It has also been shown to improve cognitive function and memory, which makes it a potential candidate for the treatment of Alzheimer's disease and other cognitive disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-3-(1H-imidazol-1-yl)propan-1-amine is its selectivity for the histamine H3 receptor, which makes it a valuable tool for studying the role of this receptor in various physiological processes. However, one of the limitations of this compound is its low solubility, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on N-{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-3-(1H-imidazol-1-yl)propan-1-amine. One potential direction is to study its potential use in the treatment of cognitive disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use as an analgesic and anti-inflammatory agent. Additionally, further research is needed to optimize the synthesis method and improve the solubility of this compound for in vivo studies.
Synthesemethoden
The synthesis of N-{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-3-(1H-imidazol-1-yl)propan-1-amine involves several steps, including the reaction of 3-methoxybenzyl chloride with sodium hydroxide to form 3-methoxybenzyl alcohol, which is then reacted with 2-[(4-fluorobenzyl)oxy]benzaldehyde in the presence of potassium carbonate to form the intermediate product. This intermediate is then reacted with 1H-imidazole-1-propanamine in the presence of palladium on carbon to form the final product.
Wissenschaftliche Forschungsanwendungen
N-{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-3-(1H-imidazol-1-yl)propan-1-amine has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have anti-inflammatory, analgesic, and anti-convulsant properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia.
Eigenschaften
Produktname |
N-{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-3-(1H-imidazol-1-yl)propan-1-amine |
---|---|
Molekularformel |
C21H24FN3O2 |
Molekulargewicht |
369.4 g/mol |
IUPAC-Name |
N-[[2-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]-3-imidazol-1-ylpropan-1-amine |
InChI |
InChI=1S/C21H24FN3O2/c1-26-20-5-2-4-18(14-23-10-3-12-25-13-11-24-16-25)21(20)27-15-17-6-8-19(22)9-7-17/h2,4-9,11,13,16,23H,3,10,12,14-15H2,1H3 |
InChI-Schlüssel |
OKINFDJBUFVLRP-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1OCC2=CC=C(C=C2)F)CNCCCN3C=CN=C3 |
Kanonische SMILES |
COC1=CC=CC(=C1OCC2=CC=C(C=C2)F)CNCCCN3C=CN=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.